molecular formula C30H28N2O6 B12015461 2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 765907-71-9

2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12015461
CAS No.: 765907-71-9
M. Wt: 512.6 g/mol
InChI Key: VSZXGZNAKDHLRR-ZCTHSVRISA-N
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Description

2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C30H28N2O6 and a molecular weight of 512.567 g/mol . This compound is known for its unique structure, which includes a naphthyloxy group, a carbohydrazonoyl group, and an ethoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, starting with the preparation of the naphthyloxy and carbohydrazonoyl intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

765907-71-9

Molecular Formula

C30H28N2O6

Molecular Weight

512.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H28N2O6/c1-4-36-25-13-11-23(12-14-25)30(34)38-27-16-9-21(17-28(27)35-3)19-31-32-29(33)20(2)37-26-15-10-22-7-5-6-8-24(22)18-26/h5-20H,4H2,1-3H3,(H,32,33)/b31-19+

InChI Key

VSZXGZNAKDHLRR-ZCTHSVRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C)OC3=CC4=CC=CC=C4C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C)OC3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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